molecular formula C10H14O2S B15095547 2-((5-Methylthiophen-2-yl)methyl)butanoic acid

2-((5-Methylthiophen-2-yl)methyl)butanoic acid

Cat. No.: B15095547
M. Wt: 198.28 g/mol
InChI Key: UGJIPIAKLGBYIE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-((5-Methylthiophen-2-yl)methyl)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-((5-Methylthiophen-2-yl)methyl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in various chemical reactions, influencing the compound’s biological activity. The carboxylic acid group can form hydrogen bonds and interact with enzymes and receptors, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Methylthiophen-2-yl)methyl)butanoic acid is unique due to its specific combination of a thiophene ring and a butanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

2-((5-Methylthiophen-2-yl)methyl)butanoic acid is an organic compound characterized by its unique structural features, including a butanoic acid moiety and a 5-methylthiophene substituent. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₁H₁₄O₂S
  • Molecular Weight: Approximately 198.28 g/mol
  • Structure: The compound consists of a butanoic acid group linked to a 5-methylthiophene ring, which contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Interaction with Enzymes and Receptors: The carboxylic acid group can form hydrogen bonds, facilitating interactions with various enzymes and receptors, potentially modulating their activities.
  • Thiophene Ring Participation: The thiophene ring can undergo various chemical reactions, influencing the compound's biological profile.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Activity Description
Antitumor Activity Exhibits potential in inhibiting cancer cell proliferation through specific molecular targets.
Anti-inflammatory Effects May reduce inflammation markers in vitro, contributing to therapeutic applications.
Antimicrobial Properties Demonstrated activity against certain bacterial strains, suggesting potential as an antibiotic.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antitumor Efficacy : A study investigated the compound's effects on cancer cells, revealing that it induces apoptosis through the activation of specific signaling pathways. The findings suggest that the compound may serve as a lead for developing new anticancer agents.
  • Inhibition Studies : In vitro assays demonstrated that this compound inhibits key enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
  • Pharmacological Assessments : Animal models have shown that administration of this compound results in significant reductions in tumor size and weight compared to controls, indicating its potential as an effective treatment option for certain cancers.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of functional groups, which confers distinct properties compared to structurally similar compounds:

Compound Name Molecular Formula Key Features
3-MethylthiopheneC₅H₆SSimple thiophene derivative; less complex than the target compound.
4-Methylthiophen-2-carboxylic acidC₇H₈O₂SContains a carboxylic acid group; potential for similar activities.
5-EthylthiopheneC₈H₈SLonger alkyl chain; may exhibit different solubility profiles.

Properties

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

2-[(5-methylthiophen-2-yl)methyl]butanoic acid

InChI

InChI=1S/C10H14O2S/c1-3-8(10(11)12)6-9-5-4-7(2)13-9/h4-5,8H,3,6H2,1-2H3,(H,11,12)

InChI Key

UGJIPIAKLGBYIE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=C(S1)C)C(=O)O

Origin of Product

United States

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